molecular formula C10H12BrNO4 B1444940 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene CAS No. 856364-94-8

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Cat. No.: B1444940
CAS No.: 856364-94-8
M. Wt: 290.11 g/mol
InChI Key: BEQXCTPGQKZTDR-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C10H12BrNO4 and its molecular weight is 290.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is an intermediate in the synthesis of various chemicals. For example, it is used in the preparation of dofetilide, a medication for treating arrhythmia. The compound is synthesized through the Williamson Reaction from 4-nitrophenol and 1,2-dibromoethane, with variations in reaction temperature, solvent, time, and proportion affecting the outcome (Zhai Guang-xin, 2006).

Application in Polymer Chemistry

  • In polymer chemistry, this compound plays a role in the high-yield synthesis of functionalized alkoxyamine initiators, which are crucial for the controlled formation of block copolymers. These polymers have significant applications in materials science (Miura, Hirota, Moto, & Yamada, 1999).

Role in Energy and Electronics

  • In the field of energy, particularly in the enhancement of polymer solar cells, derivatives of this compound, like 1-Bromo-4-Nitrobenzene, have been used to improve the electron transfer process, thereby enhancing the power conversion efficiency of these cells (Fu et al., 2015).

Electrophilic Bromination Studies

  • The compound has been studied in the context of electrophilic bromination reactions, offering insights into reaction mechanisms and chemical reactivity, which are fundamental for synthetic chemistry (Sobolev et al., 2014).

Photoelectrochemical Research

  • Its role in photoelectrochemical processes has also been explored, particularly in the study of radical anion reactions and their mechanisms, which are important for understanding electrochemical systems (Compton & Dryfe, 1994).

Environmental and Analytical Applications

  • This compound derivatives have been utilized in spectrophotometric methods for the determination of anionic surfactants in environmental samples, like river water, which is crucial for monitoring water quality (Higuchi et al., 1980).

Properties

IUPAC Name

4-bromo-1-(2-ethoxyethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-2-15-5-6-16-10-4-3-8(11)7-9(10)12(13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQXCTPGQKZTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.